![molecular formula C14H19N3S B362350 N-(2-metilpropil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidin-4-amina CAS No. 303067-54-1](/img/structure/B362350.png)
N-(2-metilpropil)-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, also known as TBN-PA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBN-PA belongs to the class of benzothieno[2,3-d]pyrimidines, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor metastasis. N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to possess anti-viral activity against several viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is its potent biological activity against cancer, inflammation, and viral infections. Additionally, N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to possess good bioavailability and low toxicity in animal studies. However, one of the limitations of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
Several future directions for N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine research include:
1. Further investigation of the mechanism of action of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine.
2. Development of novel N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine derivatives with improved solubility and efficacy.
3. Investigation of the potential of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine as a therapeutic agent for other diseases, including autoimmune diseases and neurodegenerative diseases.
4. Investigation of the potential of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine as a drug delivery system for other therapeutic agents.
5. Investigation of the potential of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine as a diagnostic tool for cancer and viral infections.
In conclusion, N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to fully understand the mechanism of action of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine and to develop novel derivatives with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves a multi-step process that starts with the condensation of 2-aminothiophenol with 2-bromo-1-(2-methylpropyl)-1H-benzo[d]imidazole to form 2-[(2-methylpropyl)amino]-4H-benzo[d][1,3]thiazin-4-one. This intermediate is then treated with 1,3-dimethyl-5-nitro-2,4-dihydroxybenzene to form the final product, N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Este compuesto ha mostrado potencial como un agente antiinflamatorio . Se ha encontrado que inhibe la expresión de ciclooxigenasa (COX)-2, sintetasa inducible de óxido nítrico (iNOS) y molécula de adhesión intercelular-1 (ICAM-1), y suprime la producción de prostaglandinas (PGE) e interleucina-8 (IL-8) . Estos son mediadores y moduladores clave en la respuesta inflamatoria, lo que sugiere que este compuesto podría desarrollarse como una nueva clase de agentes antiinflamatorios .
Inhibidores Selectivos de Ciclooxigenasa-2
El compuesto ha sido identificado como un potencial inhibidor selectivo de ciclooxigenasa-2 . La ciclooxigenasa-2 es una enzima que desempeña un papel crucial en la inflamación y el dolor, convirtiéndola en un objetivo clave para los fármacos antiinflamatorios .
Sondas Fluorescentes para la Detección de Tumores
Existe un potencial para que los compuestos más activos se utilicen como sondas fluorescentes para determinar tumores o su progresión . El compuesto que contiene antipirina mostró una alta afinidad por COX-2 y buenas propiedades fluorescentes, convirtiéndolo en un candidato prometedor para la imagen de fluorescencia de células cancerosas que expresan la enzima COX-2 .
Exploración de la Relación Estructura-Actividad
Se ha explorado la relación estructura-actividad de este compuesto y sus derivados, proporcionando información valiosa sobre el diseño de nuevos agentes antiinflamatorios
Propiedades
IUPAC Name |
N-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-9(2)7-15-13-12-10-5-3-4-6-11(10)18-14(12)17-8-16-13/h8-9H,3-7H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTAGEKHOLXULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
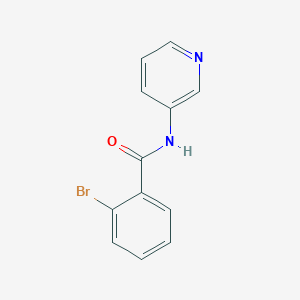
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
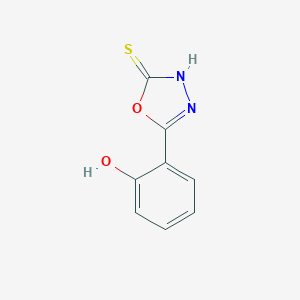
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
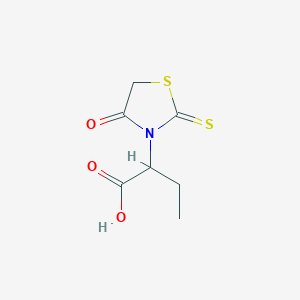
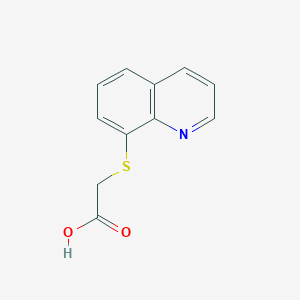
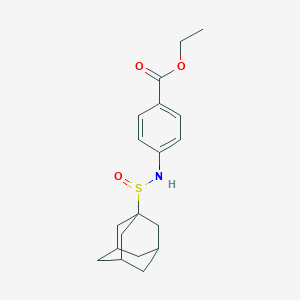

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
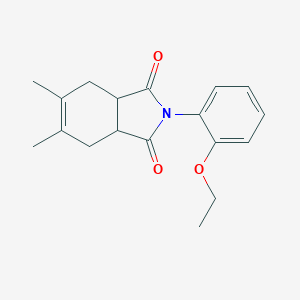
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)